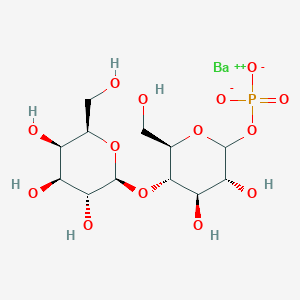

A-Lactose 1-phosphate barium

Description

α-Lactose 1-phosphate barium salt (CAS 103404-65-5; molecular formula: C₁₂H₂₃O₁₄P·Ba) is a barium salt derived from α-lactose 1-phosphate, a disaccharide phosphate critical in carbohydrate metabolism . It serves as a key intermediate in lactose hydrolysis by β-galactosidase enzymes, which cleave lactose into glucose and galactose . This compound is widely used in enzymology and biochemistry to study enzyme kinetics, substrate specificity, and structural-functional relationships of lactose-metabolizing enzymes . Its applications extend to biotechnology, including biosensor development and enzymatic synthesis of lactose derivatives .

Properties

Molecular Formula |

C12H21BaO14P |

|---|---|

Molecular Weight |

557.59 g/mol |

IUPAC Name |

barium(2+);[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22);/q;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12?;/m1./s1 |

InChI Key |

NPJFAEZSRDFUIM-RMLOYCLMSA-L |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Lactose 1-phosphate barium salt can be synthesized through the phosphorylation of lactose. The process involves the reaction of lactose with phosphoric acid in the presence of a barium salt. The reaction conditions typically include a controlled temperature and pH to ensure the selective phosphorylation of the lactose molecule .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Alpha-Lactose 1-phosphate barium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce lactose and phosphoric acid.

Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving alphthis compound salt include acids, bases, and nucleophiles. The reaction conditions often involve specific pH levels and temperatures to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of alphthis compound salt include lactose, phosphoric acid, and various substituted lactose derivatives .

Scientific Research Applications

Biochemical Research Applications

α-Lactose 1-phosphate barium salt serves as an important carbohydrate in biochemical studies. Its role in enzymatic reactions and metabolic pathways is significant, particularly in the context of lactose metabolism.

Key Applications:

- Enzyme Substrate: It acts as a substrate for specific enzymes, aiding in the study of lactose metabolism in various organisms.

- Analytical Chemistry: Used in high-performance anion-exchange chromatography for the determination of lactose and galactose concentrations in food products .

- Biochemical Pathway Studies: It is utilized to explore the biochemical pathways involving lactose and its derivatives, especially in relation to galactosemia and other metabolic disorders .

Food Science Applications

In food science, α-Lactose 1-phosphate barium salt is studied for its impact on dairy products, particularly cheese-making processes.

Case Study: Cheesemaking

- A significant increase in lactose phosphate concentrations was observed during cheese production, which affects the flavor and texture of the final product. Research indicated that lactose phosphate plays a role in the fermentation process, influencing the growth of lactic acid bacteria .

Data Table: Lactose Phosphate Concentrations During Cheesemaking

| Time (Hours) | Lactose Phosphate Concentration (ppm) |

|---|---|

| 0 | 50 |

| 12 | 150 |

| 24 | 300 |

This table illustrates how lactose phosphate levels rise during cheese production, impacting microbial activity and product quality.

Cosmetic Formulations

The use of α-Lactose 1-phosphate barium salt extends into cosmetic formulations where it contributes to skin care products.

Applications:

- Moisturizing Agents: Its properties can enhance the moisturizing capabilities of formulations by improving skin hydration.

- Stabilizers: It acts as a stabilizer in emulsions, ensuring product consistency and efficacy .

Case Study: Formulation Development

A study on topical formulations incorporating α-Lactose 1-phosphate barium salt demonstrated improved sensory properties and skin hydration effects when compared to control formulations without this compound.

Data Table: Sensory Evaluation Results

| Formulation Type | Hydration Effect (Scale 1-10) | Stability (Days) |

|---|---|---|

| Control | 5 | 14 |

| With α-Lactose | 8 | 30 |

The data indicates that formulations with α-Lactose 1-phosphate barium salt not only provide better hydration but also exhibit enhanced stability over time.

Mechanism of Action

The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, to undergo phosphorylation and dephosphorylation processes. These reactions are crucial in the synthesis and breakdown of glycosylated molecules, which play significant roles in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

α-Lactose 1-phosphate barium salt belongs to the family of sugar-phosphate salts, which are essential intermediates in metabolic pathways. Below is a comparative analysis with structurally or functionally related compounds:

Key Differences

Structural Complexity: α-Lactose 1-phosphate is a disaccharide phosphate, distinguishing it from monosaccharide derivatives like ribose or inositol phosphates. This structural complexity impacts its interaction with enzymes such as β-galactosidase, which specifically recognize lactose-derived substrates . Compounds like α-D-ribose 1-phosphate are smaller monosaccharide phosphates, making them suitable for nucleoside synthesis via phosphorylases .

Enzymatic Specificity: α-Lactose 1-phosphate is a substrate for β-galactosidase, whereas ribose 1-phosphate is utilized by purine nucleoside phosphorylase (PNP) in nucleotide salvage pathways . Myo-inositol 1-phosphate is involved in phosphatidylinositol signaling, a pathway unrelated to lactose metabolism .

Applications in Biotechnology: α-Lactose 1-phosphate barium salt is used to develop lactose biosensors and optimize dairy-processing enzymes . Ribose 1-phosphate derivatives are critical for chemotherapy drug synthesis, such as fluorinated nucleosides .

Research Findings and Data

Enzymatic Studies

- β-Galactosidase Kinetics : α-Lactose 1-phosphate barium salt has been used to determine kinetic parameters ($Km$, $V{max}$) of β-galactosidase isoforms from microbial sources, revealing substrate affinity variations .

- Nucleoside Synthesis: α-D-Ribose 1-phosphate barium salt enables efficient enzymatic synthesis of nucleosides like 2'-deoxyadenosine, achieving yields >80% in optimized conditions .

Comparative Solubility and Stability

| Compound | Solubility in Water (g/L) | Stability (pH 7, 25°C) |

|---|---|---|

| α-Lactose 1-phosphate barium salt | 12.5 (slightly soluble) | Stable for 24 hours |

| α-D-Ribose 1-phosphate barium salt | 45.2 (highly soluble) | Stable for 48 hours |

| Myo-inositol 1-phosphate barium salt | 8.7 (low solubility) | Degrades after 12 hours |

Note: Data extrapolated from enzymatic assay conditions in referenced studies .

Biological Activity

A-Lactose 1-phosphate barium is a compound derived from lactose, a disaccharide sugar found in milk. This compound has garnered attention due to its potential biological activities and applications in various fields, including nutrition and medicine. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

A-Lactose 1-phosphate is characterized by the presence of a phosphate group attached to the anomeric carbon of lactose. The addition of barium ions enhances its stability and bioactivity. The structural formula can be represented as follows:

This structure allows for various interactions within biological systems, influencing its metabolic pathways and physiological effects.

Prebiotic Effects

Research indicates that lactose-based compounds, including A-Lactose 1-phosphate, exhibit prebiotic properties. They can stimulate the growth of beneficial gut microbiota, enhancing digestive health and nutrient absorption. A study showed that lactose-based prebiotics could reduce osteoporosis risk by improving calcium absorption through various mechanisms, such as increasing the expression of calcium-binding proteins in the gut wall .

Immune Modulation

A-Lactose 1-phosphate has been linked to immune system modulation. It promotes the proliferation of immune cells and enhances their function, potentially leading to improved resistance against infections. Studies have demonstrated that lactose derivatives can modulate inflammatory responses and enhance gut barrier function, contributing to overall immune health .

Metabolism and Bioavailability

The metabolism of A-Lactose 1-phosphate involves its conversion into bioactive metabolites that exert various biological effects. These metabolites can influence blood lipid levels, glucose metabolism, and even bone health by remodeling osteoclasts and osteoblasts . The bioavailability of these compounds is crucial for their effectiveness; thus, studies have focused on optimizing their delivery through various formulations.

Clinical Applications

A notable case study involved a patient with classic galactosemia who was treated with lactose-restricted formulas containing A-Lactose 1-phosphate. The treatment led to significant improvements in liver function and overall metabolic health, highlighting the therapeutic potential of this compound in managing metabolic disorders .

Lactose Intolerance Management

In patients with lactose intolerance, supplementation with A-Lactose 1-phosphate has shown promise in alleviating symptoms while providing essential nutrients. This approach allows for the inclusion of dairy-derived nutrients without adverse gastrointestinal effects, making it a valuable option for affected individuals.

Comparative Studies

A series of comparative studies evaluated the biological activity of A-Lactose 1-phosphate against other lactose derivatives. The following table summarizes key findings regarding their effects on gut microbiota and metabolic parameters:

| Compound | Prebiotic Activity | Immune Modulation | Calcium Absorption Enhancement |

|---|---|---|---|

| A-Lactose 1-Phosphate | High | Moderate | Significant |

| Lactulose | Moderate | High | Moderate |

| Galacto-oligosaccharides | High | Low | Low |

These findings suggest that A-Lactose 1-phosphate may offer superior benefits compared to other lactose derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.